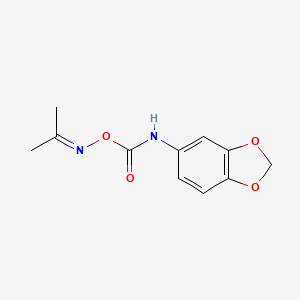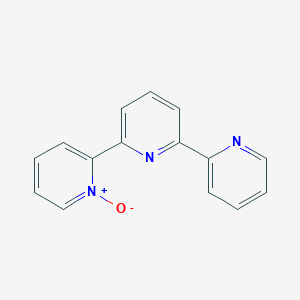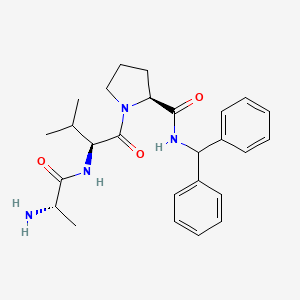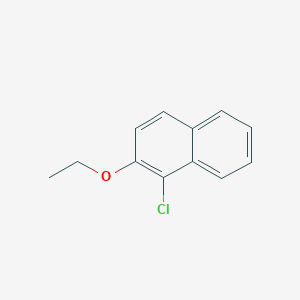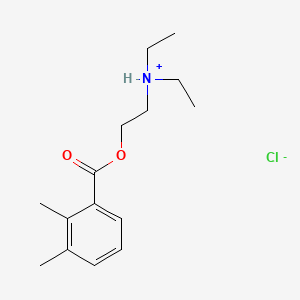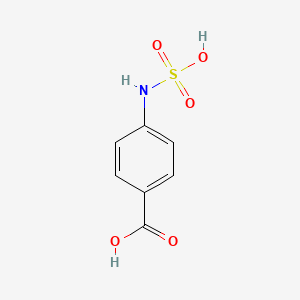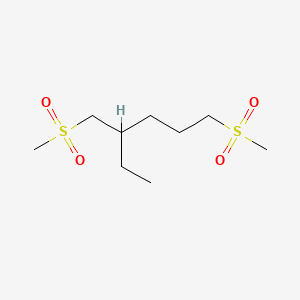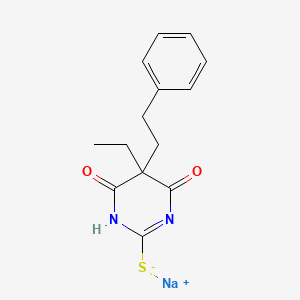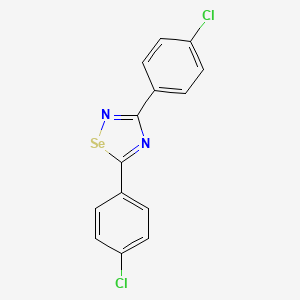
3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” is a complex organic compound that features a pyrrole core substituted with thiophene and naphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Thiophene Groups: The thiophene groups can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrrole ring, potentially converting it to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings might yield thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action for this compound will depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Bis-(2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 3,4-Bis-(5-chloro-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
Uniqueness
The presence of both chloro and methyl substituents on the thiophene rings, along with the naphthalene group, might confer unique electronic properties to the compound, making it particularly interesting for applications in organic electronics.
Eigenschaften
Molekularformel |
C24H19Cl2NS2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3,4-bis(5-chloro-2-methylthiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H19Cl2NS2/c1-14-19(10-23(25)28-14)21-12-27(13-22(21)20-11-24(26)29-15(20)2)18-8-7-16-5-3-4-6-17(16)9-18/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
XYQQAGBIIHQFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)Cl)C2=C(CN(C2)C3=CC4=CC=CC=C4C=C3)C5=C(SC(=C5)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



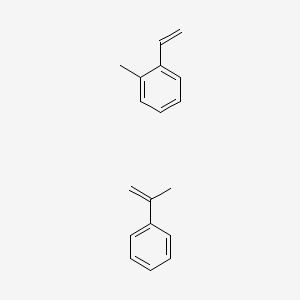

![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
